molecular formula C24H30N2O4S B4791830 4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid

4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B4791830
M. Wt: 442.6 g/mol
InChI Key: XEEIZBXMEFASBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a benzylcarbamoyl group, a tert-butyl group, and a tetrahydrobenzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid typically involves multiple steps, including the formation of the benzylcarbamoyl group and the incorporation of the tert-butyl and tetrahydrobenzothiophene moieties. One common method involves the use of an acyltransferase from Mycobacterium smegmatis to form the amide bond in water, achieving high yields and rapid reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale biotransformations using enzymatic processes, which are more sustainable and cost-efficient compared to traditional chemical synthesis. These methods leverage the stability and high substrate-to-catalyst ratios of enzymes like acyltransferases to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The benzylcarbamoyl and tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The benzylcarbamoyl group may interact with enzymes or receptors, modulating their activity. The tert-butyl and tetrahydrobenzothiophene moieties contribute to the compound’s overall stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[[3-(benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4S/c1-24(2,3)16-9-10-17-18(13-16)31-23(26-19(27)11-12-20(28)29)21(17)22(30)25-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,25,30)(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEIZBXMEFASBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid
Reactant of Route 2
4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid
Reactant of Route 3
4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid
Reactant of Route 6
4-{[3-(Benzylcarbamoyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.